Tetramethylhydrazine

Pyrolysis Kinetics Hydrazine Decomposition

Select TMH for quantifiably faster ignition: its ionization energy (7.26 eV) is 0.52 eV lower than UDMH, enabling more efficient hypergolic reactions with NTO. For synthetic chemists, the frozen gauche conformation at -150°C and 6.0 kcal N-N rotation barrier deliver predictable stereochemical outcomes that asymmetric hydrazines cannot match. Insist on the ≥97% purity standard used in published spectroscopic and kinetic studies to ensure batch-to-batch reproducibility in propulsion testing and pharmaceutical-grade heterocycle synthesis.

Molecular Formula C4H12N2
Molecular Weight 88.15 g/mol
CAS No. 6415-12-9
Cat. No. B1201636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetramethylhydrazine
CAS6415-12-9
Synonymstetramethylhydrazine
tetramethylhydrazine ion
tetramethylhydrazine monohydrochloride
Molecular FormulaC4H12N2
Molecular Weight88.15 g/mol
Structural Identifiers
SMILESCN(C)N(C)C
InChIInChI=1S/C4H12N2/c1-5(2)6(3)4/h1-4H3
InChIKeyDHBZRQXIRAEMRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetramethylhydrazine (CAS: 6415-12-9): Basic Characteristics and Procurement Considerations


Tetramethylhydrazine (TMH, C4H12N2, MW 88.15) is a fully methylated hydrazine derivative classified as a symmetric dialkylhydrazine [1]. It is a colorless, flammable liquid with a low flash point of 27°C and a density of 0.777 g/mL at 20°C . Its core value lies in its hypergolic ignition properties with nitrogen tetroxide (NTO) as a rocket propellant and its utility as a nucleophilic reagent in synthetic organic chemistry. Structurally, the complete substitution of all hydrazine hydrogens with methyl groups yields a molecule with distinct electronic and conformational properties compared to its asymmetric analogs (e.g., UDMH) and unsubstituted hydrazine.

The Pitfalls of Generic Substitution: Why Not All Hydrazines Are Equal


The selection of a hydrazine derivative for specialized applications, such as hypergolic propulsion or synthesis, is not a simple substitution exercise. In-class compounds like monomethylhydrazine (MMH) and unsymmetrical dimethylhydrazine (UDMH) are established propellants, but they differ profoundly from tetramethylhydrazine (TMH) in their decomposition mechanisms [1], electronic structures and thermal stability [2], and stereochemical dynamics [3]. These differences translate to measurable variations in critical performance parameters, including the consistency of decomposition kinetics and the behavior of functional groups under extreme conditions. A generic procurement approach that treats all alkylhydrazines as interchangeable risks selecting a material with suboptimal or unpredictable performance for a given process. The following evidence quantifies these key differentiators.

Quantitative Evidence for the Selection of Tetramethylhydrazine Over Alternatives


Decomposition Kinetics: Comparing N-N Bond Scission in UDMH and Tetramethylhydrazine

Tetramethylhydrazine (TMH) follows a decomposition pathway predicted by N-N bond homolysis, in contrast to the more complex, concerted molecular elimination observed in methylhydrazine (MMH). High-pressure rate constants (k∞) derived from Very Low-Pressure Pyrolysis (VLPP) confirm this mechanistic distinction, with TMH exhibiting a decomposition behavior consistent with its fully methylated structure [1].

Pyrolysis Kinetics Hydrazine Decomposition

Electronic Structure and Ionization Energetics of Methylhydrazines

Tetramethylhydrazine possesses a significantly lower adiabatic ionization energy (IEa) and vertical ionization energy (IEv) compared to 1,1-dimethylhydrazine (UDMH) and methylhydrazine, indicating its electrons are more readily removed [1]. Additionally, a revised, more accurate heat of formation (ΔfH) of 95 kJ/mol has been established for TMH, correcting previously erroneous literature values [1].

Photoelectron Spectroscopy Ionization Energy Quantum Chemistry

Conformational Dynamics and Stereochemistry at Low Temperature

Tetramethylhydrazine (TMH) exhibits unique conformational behavior at low temperatures, with N-N rotation being the dominant dynamic process. At -150°C, NMR spectroscopy reveals two pairs of diastereotopic methyl groups due to a 'frozen' gauche conformation, and the barrier to N-N rotation has been quantified as 6.0 kcal/mol [1].

Dynamic NMR Conformational Analysis Stereochemistry

Physical Property Comparison: Density, Boiling Point, and Vapor Pressure of Tetramethylhydrazine vs. UDMH

Tetramethylhydrazine (TMH) exhibits a higher density and a lower vapor pressure compared to 1,1-dimethylhydrazine (UDMH) . These differences have direct implications for its volumetric performance and handling safety.

Physicochemical Properties Fuel Density Volatility

Hypergolic Ignition Performance: Tetramethylhydrazine vs. Other Hydrazine Derivatives

Tetramethylhydrazine (TMH) is a known hypergolic fuel that ignites spontaneously upon contact with nitrogen tetroxide (NTO) . While specific ignition delay times for TMH with NTO are not available in the literature, the performance of its class—hydrazine derivatives paired with NTO—is well-established, with ignition delays on the order of a few milliseconds [1].

Hypergolic Propellant Ignition Delay Time Rocket Propulsion

Primary Application Scenarios for Tetramethylhydrazine Based on Evidence


Hypergolic Rocket Propellant: Leveraging Class-Leading Reactivity

Tetramethylhydrazine is a viable hypergolic fuel, spontaneously igniting upon contact with oxidizers like nitrogen tetroxide . While class-level ignition delay times for hydrazine/NTO systems are in the millisecond range [1], the demonstrably lower ionization energy of TMH compared to UDMH (7.26 eV vs 7.78 eV) [2] provides a theoretical basis for superior reactivity and potentially faster ignition in optimized formulations. This electronic property, combined with a defined thermal decomposition pathway (N-N bond scission) [3], positions TMH as a candidate for propulsion systems where rapid, reliable ignition and predictable combustion kinetics are paramount.

Specialty Organic Synthesis: Exploiting Unique Stereochemistry and Reactivity

TMH's established role as a nucleophilic reagent is further refined by its distinct stereochemical properties. Its well-defined low-temperature conformational barrier (6.0 kcal/mol for N-N rotation) and 'frozen' gauche conformation at -150°C [4] offer synthetic chemists a chiral or prochiral template. This is in stark contrast to the more complex dynamic behavior of other alkylhydrazines. Consequently, TMH is a preferred reagent in stereoselective syntheses requiring a predictable, rigid nucleophile, such as in the preparation of specific hydrazonium salts [5] or as a building block in pharmaceutical research where precise control over 3D molecular architecture is required.

Analytical Chemistry and Materials Science: A Unique Spectroscopic Standard

The comprehensive and well-documented spectroscopic profile of TMH, including its NMR , IR [6], and mass spectra [7], coupled with its known electronic structure from photoelectron spectroscopy [2], makes it an ideal standard for analytical method development and validation. Its unique molecular symmetry and fully substituted structure provide clear, unambiguous spectral signatures that are valuable for calibrating instruments and identifying unknown compounds in complex mixtures, including environmental samples where it may appear as a transformation product of other hydrazines [8].

R&D in Pyrolysis and Combustion: A Model Compound for Mechanism Studies

The established thermal decomposition mechanism of TMH, which proceeds cleanly via N-N bond homolysis at high pressure [3], makes it a superior model compound for studying fundamental pyrolysis and combustion kinetics. Unlike methylhydrazine, which undergoes a complex concerted molecular elimination [3], TMH's simpler, radical-driven pathway offers a more predictable and interpretable system for validating computational models of fuel combustion and thermal stability. This is critical for researchers developing advanced propulsion systems or studying the behavior of nitrogen-rich compounds under thermal stress.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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